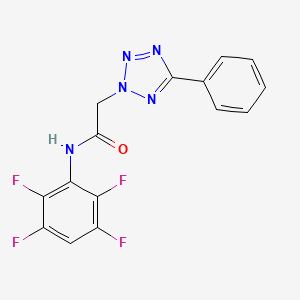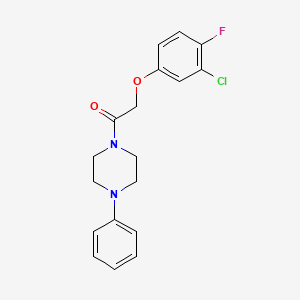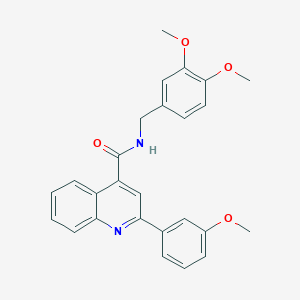
2-(5-phenyl-2H-tetrazol-2-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-N-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-N-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For example, phenyl azide can react with benzonitrile under acidic conditions to form 5-phenyl-2H-tetrazole.
Acylation Reaction: The tetrazole derivative can then be acylated with 2,3,5,6-tetrafluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could potentially reduce the tetrazole ring to form amine derivatives.
Substitution: The fluorine atoms on the tetrafluorophenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Tetrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Pharmaceuticals: Tetrazole derivatives are known for their biological activity and are used in the development of drugs, particularly as bioisosteres for carboxylic acids.
Medicine
Antimicrobial Agents: Some tetrazole derivatives exhibit antimicrobial properties.
Anti-inflammatory Agents: They are also investigated for their potential anti-inflammatory effects.
Industry
Materials Science: Tetrazole derivatives are used in the development of energetic materials and polymers.
Mechanism of Action
The mechanism of action of 2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-N-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE would depend on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-tetrazole: A simpler tetrazole derivative without the acetamide and tetrafluorophenyl groups.
2-(5-Phenyl-2H-tetrazol-2-yl)acetamide: Similar structure but lacks the tetrafluorophenyl group.
N-(2,3,5,6-Tetrafluorophenyl)acetamide: Similar structure but lacks the tetrazole ring.
Uniqueness
2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-N-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE is unique due to the presence of both the tetrazole ring and the tetrafluorophenyl group, which can impart distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C15H9F4N5O |
|---|---|
Molecular Weight |
351.26 g/mol |
IUPAC Name |
2-(5-phenyltetrazol-2-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide |
InChI |
InChI=1S/C15H9F4N5O/c16-9-6-10(17)13(19)14(12(9)18)20-11(25)7-24-22-15(21-23-24)8-4-2-1-3-5-8/h1-6H,7H2,(H,20,25) |
InChI Key |
URYIJBVVWRUVLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]quinoline-4-carboxamide](/img/structure/B10971459.png)
![2-({4-(2-methoxyethyl)-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10971466.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B10971474.png)

![N-(4-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971486.png)
![4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10971490.png)
![2-[1-(3,4-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971492.png)
![2-[1-(2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971500.png)


![methyl {[5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10971530.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10971543.png)

![1-{[2-(1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(methylsulfonyl)piperazine](/img/structure/B10971558.png)
